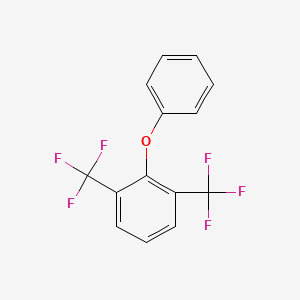

2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-phenoxy-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O/c15-13(16,17)10-7-4-8-11(14(18,19)20)12(10)21-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBRGPXPIBFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxy 1,3 Bis Trifluoromethyl Benzene and Its Core Structural Analogues

Approaches to the 1,3-Bis(trifluoromethyl)benzene (B1330116) Moiety

The foundation for synthesizing the target compound is the 1,3-bis(trifluoromethyl)benzene scaffold. Accessing functionalized versions of this moiety, suitable for subsequent etherification, requires specific synthetic strategies that can overcome the deactivating nature of the two trifluoromethyl (CF₃) groups while achieving the desired regioselectivity.

Bromination and Subsequent Functionalization Routes for Trifluoromethylated Aromatics

Bromination of 1,3-bis(trifluoromethyl)benzene is a key step to introduce a handle for further transformations, such as ether formation. Due to the strong electron-withdrawing nature of the two CF₃ groups, the aromatic ring is deactivated towards standard electrophilic aromatic substitution. However, forcing conditions or specific reagents can achieve this transformation.

Research has shown that the bromination of 1,3-bis(trifluoromethyl)benzene can be achieved with reagents like N,N′-dibromo-5,5-dimethylhydantoin (DBH) in a mixture of sulfuric and acetic acid. google.com The use of acetic acid as a co-solvent results in a more selective bromination, yielding higher amounts of the desired 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and reducing the formation of bis-brominated byproducts. google.com Stirring speed has also been identified as a critical parameter in these two-phase reactions, with faster stirring leading to better selectivity and less byproduct formation when using N-bromosuccinimide (NBS). google.com An improved and efficient bromination process has been developed, highlighting the importance of controlled conditions for this reaction. nih.gov

Alternative methods include high-temperature, vapor-phase bromination, where a mixture of a trifluoromethyl derivative of benzene (B151609) and bromine is passed through a heated tube at temperatures between 700 and 900°C. google.com The resulting 1-bromo-3,5-bis(trifluoromethyl)benzene is a versatile intermediate. sigmaaldrich.com This bromo-derivative can be used to generate Grignard reagents, although safety studies note that trifluoromethylphenyl Grignard reagents can be explosive upon loss of solvent or moderate heating. nih.gov

Table 1: Selected Conditions for the Bromination of 1,3-Bis(trifluoromethyl)benzene

| Brominating Agent | Solvent/Catalyst | Conditions | Key Finding | Citation |

|---|---|---|---|---|

| N,N′-dibromo-5,5-dimethylhydantoin (DBH) | Sulfuric acid/Acetic acid | 45°C | Acetic acid improves selectivity and reduces bis-bromination. | google.com |

| N-bromosuccinimide (NBS) | Sulfuric acid | Not specified | Faster stirring speed increases product yield and reduces byproducts. | google.com |

| Bromine (Br₂) | None (Vapor Phase) | 700-900°C | High-temperature method for producing mono- and di-bromo derivatives. | google.com |

Regioselective Metalation and Carboxylation Strategies to Form 2,6-Bis(trifluoromethyl)benzoic Acid from 1,3-Bis(trifluoromethyl)benzene

A crucial intermediate for certain synthetic routes is 2,6-bis(trifluoromethyl)benzoic acid. Its synthesis from 1,3-bis(trifluoromethyl)benzene is a prime example of directed ortho metalation (DoM). wikipedia.org In this strategy, a strong base is used to deprotonate the aromatic ring at a position ortho (adjacent) to a directing group. While CF₃ groups are generally deactivating, they increase the acidity of the C-H bond located between them at the C-2 position.

This allows for regioselective deprotonation using a strong base, typically an alkyllithium reagent like n-butyllithium, to form a 2-lithio-1,3-bis(trifluoromethyl)benzene intermediate. wikipedia.org This highly reactive organolithium species can then be trapped by an electrophile. For the synthesis of the target benzoic acid, the electrophile is carbon dioxide (CO₂), which upon acidic workup yields 2,6-bis(trifluoromethyl)benzoic acid. The synthesis of this acid has been described in the literature, and its structure has been confirmed crystallographically. nih.govnih.gov The sterically bulky ortho-CF₃ groups cause the carboxylic acid group to twist significantly out of the plane of the benzene ring. nih.govresearchgate.net The use of mixed magnesium and zinc amide bases, such as TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), has also emerged as a powerful tool for the regioselective metalation of functionalized aromatics. nih.gov

Direct Metalation and Lithiation Reactions of Bis(trifluoromethyl)benzene Precursors

Direct metalation, particularly lithiation, is a fundamental strategy for functionalizing the 1,3-bis(trifluoromethyl)benzene ring at the 2-position. The process relies on the enhanced acidity of the C-2 proton, which is flanked by the two electron-withdrawing CF₃ groups. The choice of base and solvent is critical for a successful reaction.

Strong organolithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium amide bases like lithium diisopropylamide (LDA) are commonly employed. uwindsor.ca The reaction is typically performed in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), which help to solvate the lithium cation and break up the aggregation of the organolithium reagent, increasing its reactivity. uwindsor.capsu.edu The addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of alkyllithiums by deaggregating the clusters. uwindsor.ca The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the 2-position, which is essential for the subsequent construction of the phenoxy ether.

Formation of the Phenoxy Ether Linkage

Once a suitably functionalized 1,3-bis(trifluoromethyl)benzene derivative is in hand—typically 2-halo-1,3-bis(trifluoromethyl)benzene—the final key step is the formation of the aryl ether bond with a phenol (B47542). This can be accomplished through several methods, most notably Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Bond Construction in Fluorinated Systems

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a powerful method for forming C-O bonds in electron-deficient aromatic systems. libretexts.org The two CF₃ groups on the benzene ring are strongly electron-withdrawing, which lowers the electron density of the aromatic core and makes it susceptible to attack by nucleophiles. nih.gov This activation is crucial for the SNAr reaction to proceed.

In this context, a 2-halo-1,3-bis(trifluoromethyl)benzene (where the halogen is typically F or Cl, and sometimes Br) serves as the electrophilic partner. The reaction proceeds via the attack of a nucleophile, such as a phenoxide anion (generated from phenol and a base), on the carbon atom bearing the leaving group (the halogen). libretexts.org This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing CF₃ groups. libretexts.org Subsequent loss of the halide leaving group restores the aromaticity and yields the final product, 2-phenoxy-1,3-bis(trifluoromethyl)benzene. The use of alcohols or amines as nucleophiles in SNAr reactions with polyfluoroarenes is a well-established method for producing the corresponding aryl ethers and anilines. nih.gov Efficient SNAr conditions have been developed for the substitution of polyfluoroarenes in the presence of a mild base. nih.gov

Table 2: General Principles of SNAr for Aryl Ether Synthesis

| Component | Role & Description | Example | Citation |

|---|---|---|---|

| Aromatic Substrate | Must be electron-deficient. The ring is "activated" by strong electron-withdrawing groups (e.g., -CF₃, -NO₂). | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | libretexts.orgnih.gov |

| Leaving Group | A good leaving group, typically a halide (-F, -Cl, -Br). Fluorine is often a very effective leaving group in SNAr. | Fluoride (B91410) (F⁻) | nih.gov |

| Nucleophile | An electron-rich species that attacks the aromatic ring. | Phenoxide (C₆H₅O⁻) | libretexts.org |

| Base | Used to deprotonate the nucleophile precursor (e.g., phenol to phenoxide). | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) | nih.govnih.gov |

Exploration of Catalytic C-O Bond Formation Strategies for Aryl Ethers

As an alternative to SNAr, metal-catalyzed cross-coupling reactions provide a versatile and powerful platform for the synthesis of diaryl ethers. These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to SNAr. The most common strategies involve copper- or palladium-based catalysts.

The Ullmann condensation is a classic method that uses a copper catalyst to couple an aryl halide with an alcohol or phenol. ingentaconnect.com Modern variations of this reaction utilize cuprous iodide (CuI) as the catalyst, often in the presence of a base like cesium carbonate (Cs₂CO₃) and a ligand such as tetramethylenediamine (TMEDA), to afford diaryl ethers. ingentaconnect.com Copper-based catalysts are attractive due to their lower cost and toxicity compared to palladium. ingentaconnect.com

Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, enabling the coupling of aryl halides with alcohols and phenols. organic-chemistry.org These reactions typically employ a palladium precursor and a specialized phosphine (B1218219) ligand. More recently, nickel-based catalysts have emerged as a powerful tool for C-O bond activation and formation. acs.org Nickel catalysis can enable the cross-coupling of aryl ethers themselves or aryl halides with alcohols under various conditions, sometimes even in the absence of a ligand. acs.orgnih.gov These catalytic approaches represent a significant advancement, providing efficient routes to complex aryl ethers like this compound from readily available precursors. eurekaselect.com

Table 3: Overview of Catalytic C-O Bond Formation Strategies

| Reaction Type | Metal Catalyst | Typical Substrates | Key Features | Citation |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI) | Aryl Halide + Phenol | Cost-effective metal; often requires higher temperatures. | ingentaconnect.comorganic-chemistry.org |

| Buchwald-Hartwig Etherification | Palladium | Aryl Halide/Triflate + Phenol | High efficiency and functional group tolerance; requires specialized ligands. | organic-chemistry.org |

| Nickel-Catalyzed Coupling | Nickel | Aryl Halide/Ether + Alcohol/Phenol | Can activate robust C-O bonds; offers unique reactivity compared to Pd/Cu. | acs.orgnih.gov |

Stepwise Synthetic Approaches for Complex Fluorinated Aromatic Ethers

The formation of the C-O bond between two aromatic rings is the crucial step in synthesizing diaryl ethers like this compound. The two principal methods for achieving this are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Ullmann condensation, first reported in 1903, is a classical and widely used method for forming diaryl ethers through the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.org The traditional protocol often required harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper. beilstein-journals.org However, modern advancements have introduced milder conditions through the use of ligands and more effective catalyst systems. Ligands such as N,N-dimethylglycine and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to accelerate the reaction, allowing it to proceed at lower temperatures and shorter reaction times. nih.govorganic-chemistry.org The reaction typically employs a copper(I) salt (e.g., CuI or CuCl) as the catalyst, a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com This method is effective for a range of substrates, including electron-rich aryl bromides and electron-neutral phenols. nih.gov

Table 1: Representative Conditions for Modern Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Yield |

| Aryl Bromide/Iodide | Substituted Phenol | CuCl / TMHD | Cs₂CO₃ | NMP | 120-135 | Good |

| Aryl Iodide/Bromide | Substituted Phenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Good-Excellent |

| Aryl Halides | Substituted Phenols | CuO-NPs | KOH / Cs₂CO₃ | DMSO | ~100 | Good |

This table presents generalized conditions based on findings from various sources. nih.govorganic-chemistry.orgmdpi.com NPs denote nanoparticles.

Another powerful strategy for synthesizing fluorinated diaryl ethers is Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective when the aromatic ring bearing the leaving group is activated by strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃) groups. youtube.com The trifluoromethyl groups at the ortho positions in a precursor like 1-halo-2,6-bis(trifluoromethyl)benzene would strongly activate the ring towards nucleophilic attack by a phenoxide. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Fluorine is an excellent leaving group for SNAr reactions, often providing better results than heavier halogens. The synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 1-fluoro-2-nitrobenzene (B31998) and an amine proceeds via an SNAr mechanism, highlighting the utility of a fluorine leaving group in similar transformations. mdpi.com A tandem C-H fluorination followed by SNAr offers a modern, late-stage functionalization approach to preparing complex substituted heteroaromatics, which can be conceptually applied to carbocyclic systems. acs.org

Methodologies for the Preparation of Phenoxy-Trifluoromethylated Intermediates

One common historical approach for creating aryl trifluoromethyl ethers involves a sequence of chlorination and fluorination. beilstein-journals.org For instance, substituted anisoles can undergo side-chain chlorination to produce aryl trichloromethyl ethers, which are then converted to the corresponding trifluoromethyl ethers via a halogen exchange (halex) reaction using reagents like antimony trifluoride (SbF₃) with an antimony pentachloride (SbCl₅) catalyst or hydrogen fluoride (HF). beilstein-journals.orgmdpi.com Similarly, phenols can be converted to difluoromethyl ethers in a three-step process: formation of a formate (B1220265) ester, conversion to a dichloromethyl ether with phosphorus pentachloride (PCl₅), and subsequent chlorine-fluorine exchange. researchgate.net

A more direct method for the synthesis of trifluoromethoxyarenes from phenols is the oxidative desulfurization-fluorination of xanthate derivatives. mdpi.com In this process, a phenol is first converted to a xanthate. Subsequent treatment with an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride source such as a pyridine-HF complex yields the desired trifluoromethyl ether. mdpi.com This method is broadly applicable to both aromatic and aliphatic systems. mdpi.com

The synthesis of the core 1,3-bis(trifluoromethyl)benzene structure itself can be achieved from precursors like 1,3-dicarboxylic acids. While specific routes to the phenoxy-substituted variant are not detailed in the provided sources, the preparation of related intermediates is documented. For example, N-substituted nitroanilines with bis(trifluoromethyl)phenyl moieties are prepared via nucleophilic aromatic substitution between a fluoronitrobenzene and a corresponding amine, demonstrating a key C-N bond formation analogous to the C-O bond required for the target ether. mdpi.com

Table 2: Selected Methods for Preparing Fluorinated Aromatic Intermediates

| Starting Material | Target Intermediate | Reagents | Key Transformation |

| Substituted Anisole | Aryl Trifluoromethyl Ether | 1. PCl₅ (or photochlorination) 2. SbF₃/SbCl₅ or HF | Side-chain chlorination followed by halogen exchange. beilstein-journals.orgmdpi.com |

| Phenol | Aryl Trifluoromethyl Ether (via Xanthate) | 1. CS₂, Base, Alkyl Halide 2. DBH, Pyridine-HF | Oxidative desulfurization-fluorination. mdpi.com |

| Phenol | Aryl Difluoromethyl Ether | 1. Formylation 2. PCl₅ 3. KF or HF complex | Conversion to dichloromethyl ether and halogen exchange. researchgate.net |

| 1-Fluoro-2-nitrobenzene | N-Aryl-2-nitroaniline | Amine, K₂CO₃, DMF | Nucleophilic aromatic substitution (SNAr). mdpi.com |

This table summarizes several established methodologies for synthesizing key fluorinated building blocks.

These stepwise approaches, focusing on either building the diaryl ether linkage directly or preparing the necessary fluorinated precursors, form the foundation of synthetic strategies aimed at complex molecules such as this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene by providing detailed information about the chemical environment of its fluorine, proton, and carbon nuclei.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl (CF₃) groups. In molecules containing CF₃ groups on a benzene (B151609) ring, the fluorine nuclei typically resonate in a characteristic chemical shift range. For the related compound 1,4-Bis(trifluoromethyl)benzene (B1346883), the ¹⁹F NMR spectrum in CDCl₃ shows a singlet at approximately -63.3 ppm. rsc.org For other trifluoromethylated aromatic compounds, these shifts can range from -50 to -70 ppm. rsc.orgbeilstein-journals.org

For this compound, two distinct signals would be expected for the two CF₃ groups due to their non-equivalent positions at the 1- and 3-positions relative to the phenoxy group at the 2-position. The differing electronic effects of the adjacent phenoxy group and the neighboring hydrogen or CF₃ group would lead to different chemical shifts for each CF₃ group. The signals would likely appear as singlets, assuming no significant through-space coupling to nearby protons.

Table 1: Representative ¹⁹F NMR Data for Related Trifluoromethylated Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene rsc.org | CDCl₃ | -63.3 | s |

| 1-(2,2,2-Trifluoroethyl)benzene beilstein-journals.org | CDCl₃ | -66.0 | t |

¹H and ¹³C NMR Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy provide complementary information to complete the structural assignment.

The ¹H NMR spectrum of this compound would display a complex set of signals corresponding to the aromatic protons on both the bis(trifluoromethyl)phenyl and the phenoxy rings. The protons on the bis(trifluoromethyl)phenyl ring would show distinct multiplets due to their specific substitution pattern and coupling with each other. The protons on the phenoxy ring would also appear as multiplets, typically in the range of 7.0-7.5 ppm. For the related compound 3-(3,5-Bis(trifluoromethyl)phenyl)-1-phenylprop-2-en-1-one, the protons on the bis(trifluoromethyl)phenyl ring appear as singlets and multiplets between 7.9 and 8.1 ppm. apm.ac.cn

The ¹³C NMR spectrum is instrumental in confirming the carbon framework. It would show distinct signals for each unique carbon atom in the molecule. The carbons bearing the electron-withdrawing CF₃ groups would be significantly deshielded and show characteristic quartet splitting due to one-bond coupling with the three fluorine atoms (¹JCF). For instance, in 1,4-Bis(trifluoromethyl)benzene, the CF₃ carbon appears as a quartet centered around 123.4 ppm (J = 273.7 Hz), and the aromatic carbons attached to the CF₃ groups are also split into quartets around 134.0 ppm (J = 33.3 Hz). rsc.org The carbon atoms of the ether linkage (C-O-C) would also have characteristic chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Data for 1,4-Bis(trifluoromethyl)benzene rsc.org

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| ¹H | CDCl₃ | 7.80 | s | - |

| ¹³C | CDCl₃ | 134.0 | q | 33.3 |

| ¹³C | CDCl₃ | 126.0-125.7 | m | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the C-F bonds in the CF₃ groups, typically found in the 1100-1350 cm⁻¹ region. Additionally, vibrations corresponding to the C-O-C ether linkage would be present, usually as a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The IR spectrum for 1,3-Bis(trifluoromethyl)benzene (B1330116) shows strong characteristic C-F stretches. chemicalbook.com A vapor-phase IR spectrum of the related 1-Bromo-2-[3-(trifluoromethyl)phenoxy]benzene also shows these characteristic aromatic and C-F vibrational bands. spectrabase.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene rings and the C-C framework, which are often weak in the IR spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium |

| C-F (in CF₃) | Stretching | 1100 - 1350 | Strong |

| C-O-C Ether | Asymmetric Stretching | ~1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₄H₈F₆O), the molecular weight is approximately 306.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 306. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to characteristic fragments. Loss of the phenoxy radical (•OC₆H₅) would result in a fragment ion at m/z 213, corresponding to the [C₈H₃F₆]⁺ cation. Conversely, cleavage could result in a phenoxy cation [C₆H₅O]⁺ at m/z 93 and a [C₈H₃F₆]• radical. Another common fragmentation pathway for trifluoromethylated aromatics is the loss of a fluorine atom, which would lead to an [M-F]⁺ peak at m/z 287. The mass spectrum for the parent compound 1,3-bis(trifluoromethyl)benzene shows a strong molecular ion peak at m/z 214 and a significant fragment from the loss of a fluorine atom at m/z 195. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths, bond angles, and information on intermolecular interactions and crystal packing.

Currently, there are no published crystal structures for this compound in the searched databases. uq.edu.au However, analysis of related structures, such as substituted phenoxyphthalonitriles, reveals that the dihedral angle between the two aromatic rings connected by the ether oxygen is a key structural feature. mdpi.com For a crystalline sample of the target compound, X-ray diffraction would be expected to reveal the specific conformation of the phenoxy group relative to the bis(trifluoromethyl)benzene ring, influenced by steric hindrance and crystal packing forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region.

The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic rings. Typically, benzene derivatives show a strong absorption band (the E₂-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The presence of the phenoxy and trifluoromethyl substituents would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. Studies on the related 1,3,5-tris(trifluoromethyl)benzene (B44845) have investigated its vapor and solution absorption spectra. sigmaaldrich.com The interaction between the electron-donating phenoxy group and the electron-withdrawing trifluoromethyl groups could also introduce charge-transfer characteristics to the electronic transitions. cas.cn

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Energy Minimization Studies of Aryl Ether Derivatives

The flexibility of the ether linkage in 2-Phenoxy-1,3-bis(trifluoromethyl)benzene allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity.

Energy minimization studies, typically performed using molecular mechanics or quantum chemical methods, are employed to find the geometries corresponding to energy minima on the potential energy surface. For aryl ether derivatives, the key dihedral angles are those around the C-O-C bond.

In the case of this compound, the bulky and electron-withdrawing trifluoromethyl groups would impose significant steric and electronic constraints on the rotational freedom around the ether bond. It is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the aromatic rings and the trifluoromethyl groups. Studies on fluorinated pyrrolidines have shown the influence of the fluorine gauche effect on ring conformations. beilstein-journals.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, theoretical predictions of its NMR and IR spectra would be particularly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the predicted spectrum with experimental data can confirm the structure of the synthesized molecule. youtube.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared to an experimental IR spectrum to identify characteristic vibrational modes, such as C-F stretches, C-O-C ether stretches, and aromatic C-H bending. chemrxiv.org

While experimental spectra for this compound are not widely published, computational methods provide a means to anticipate their key features.

A hypothetical table of predicted vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | [~3100-3000] |

| C-O-C Asymmetric Stretch | [~1250] |

| C-F Stretch | [~1300-1100] |

| Aromatic C=C Stretch | [~1600-1450] |

This table contains illustrative frequency ranges for the specified vibrational modes.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, one could investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the ether linkage. For example, theoretical studies on the direct photolysis of polychlorinated diphenyl ethers have identified potential reaction pathways, including photodechlorination and C-O bond photodissociation. nih.gov Research on the defluoroalkylation of 1,3-bis(trifluoromethyl)benzene (B1330116) has also utilized computational insights. researchgate.net

The investigation of a hypothetical reaction, such as the cleavage of the ether bond, would involve locating the transition state structure and calculating the activation energy barrier.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict these properties, guiding the design of new NLO materials. The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The presence of electron-withdrawing trifluoromethyl groups and the conjugated π-system of the aromatic rings in this compound suggests that it may exhibit NLO properties. Computational studies on other organic molecules have shown that the presence of donor and acceptor groups connected by a π-bridge can lead to significant NLO responses. researchgate.net A study on chromophores incorporating a 3,5-bis(trifluoromethyl)benzene derivative indicated that this moiety can enhance electro-optic activity. mdpi.com

DFT calculations can be used to compute the polarizability and hyperpolarizability tensors of this compound. These calculations would provide an initial assessment of its potential as an NLO material.

A hypothetical data table for predicted NLO properties is shown below.

| NLO Property | Predicted Value (a.u.) |

| Polarizability (α) | [Value] |

| First Hyperpolarizability (β) | [Value] |

This table illustrates the type of data that would be obtained from NLO property calculations.

Structural Features and Conformational Landscape

Analysis of Aromatic Ring Orientations and Dihedral Angles in Aryl Ether Systems

The conformation of diaryl ethers is primarily defined by the torsion or dihedral angles around the C-O-C-C bonds, which describe the relative orientation of the two aromatic rings. For an unsubstituted diphenyl ether, a "skewed" conformation is generally the most stable, where the phenyl rings are twisted with respect to each other to minimize steric hindrance. The introduction of bulky substituents, particularly at the ortho positions, dramatically influences these dihedral angles.

In 2-Phenoxy-1,3-bis(trifluoromethyl)benzene, the two CF₃ groups impose a significant steric demand, forcing the molecule to adopt a conformation that maximizes the distance between these groups and the adjacent phenyl ring. This leads to a highly twisted or "propeller-like" structure. The key dihedral angles are defined by the C(ortho)-C-O-C and C-O-C-C(ipso) bonds.

Computational studies on similarly substituted diaryl ethers indicate that the presence of bulky ortho groups results in large dihedral angles. For instance, in related bis-aromatic systems like 1,3-bis(benzimidazol-2-yl)benzene, the dihedral angles between the central phenyl ring and the attached heterocyclic rings can be substantial. researchgate.net For this compound, density functional theory (DFT) calculations would be the standard method to determine the precise values of these angles. Based on analogous systems, a stable conformation would likely exhibit significant twisting around the ether linkage.

| Compound System | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-O-C) | Method |

|---|---|---|---|

| Diphenyl Ether | ~40° | ~40° | Computational |

| Di(ortho-methyl)phenyl Ether | ~75° | ~75° | Computational |

| This compound (Expected) | >80° | Variable | Theoretical |

This table is illustrative and presents typical values for related systems to demonstrate the effect of ortho substitution. Specific calculated values for this compound were not available in the searched literature.

Investigation of Intramolecular Interactions (e.g., F...F interactions) and Their Influence on Conformation

The conformation of this compound is not only governed by steric repulsion but also by a network of weak intramolecular, non-covalent interactions. The fluorine atoms of the CF₃ groups are highly electronegative and can participate in various interactions, including those with hydrogen atoms (C-H···F) and even other fluorine atoms (F···F).

Computational studies on other trifluoromethyl-substituted aromatic compounds have highlighted the importance of C-H···F-C interactions in stabilizing crystal packing and molecular conformations. researchgate.net In this compound, intramolecular C-H···F bonds could form between the fluorine atoms of the CF₃ groups and the ortho- or meta-hydrogen atoms of the unsubstituted phenoxy ring. These interactions, though weak, would contribute to stabilizing a particular twisted conformation.

Furthermore, interactions between the fluorine atoms of the two adjacent CF₃ groups (F···F interactions) could also play a role. While often considered repulsive, under certain geometric arrangements, these can be weakly attractive or at least less repulsive than expected, influencing the rotational preference of the CF₃ groups themselves. The interplay between these stabilizing C-H···F interactions and the steric repulsion of the bulky CF₃ groups is a key determinant of the molecule's final three-dimensional structure. The electrostatic potential of the molecule, with electron-rich fluorine atoms and electron-poor hydrogen atoms, creates a complex field of forces that fine-tunes the conformational landscape.

Conformational Flexibility and Rotational Barriers Around the Ether Linkage

While a twisted conformation is expected to be the most stable, the molecule is not rigid. Rotation can occur around the C-O bonds of the ether linkage, but this rotation is significantly hindered by the presence of the two ortho-CF₃ groups. The energy required to overcome this hindrance is known as the rotational barrier.

Studies on highly substituted diphenyl ethers have shown that bulky ortho substituents can create substantial barriers to rotation, sometimes high enough to allow for the separation of atropisomers (conformational isomers that are stable at room temperature) at low temperatures. The rotational barrier in this compound is expected to be significant due to the steric clash that would occur in a more planar transition state. As the rings rotate towards a coplanar arrangement, the CF₃ groups would experience severe steric repulsion with the hydrogen atoms of the other ring.

The magnitude of these barriers is typically determined experimentally using dynamic nuclear magnetic resonance (NMR) spectroscopy or calculated using computational methods like DFT. For a molecule like this compound, one would expect a high rotational barrier compared to an unsubstituted diphenyl ether.

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| Diphenyl Ether | ~2-4 | Computational |

| Di(ortho-methyl)phenyl Ether | ~15-20 | Experimental (NMR) |

| This compound (Expected) | >20 | Theoretical |

This table provides illustrative values for related compounds to demonstrate the impact of ortho-substituent size on the rotational energy barrier. Specific calculated values for this compound were not available in the searched literature.

Derivatives, Analogues, and Molecular Scaffold Design

Structural Modifications of the Bis(trifluoromethyl)phenyl Moiety

The 1,3-bis(trifluoromethyl)phenyl group is a critical component that significantly influences the electronic nature of the scaffold. The two trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups, which can impact the reactivity and interaction potential of the benzene (B151609) ring to which they are attached.

Modifications to this moiety often focus on altering the number and position of the -CF3 groups or replacing them with other electron-withdrawing or electron-donating substituents. These changes can modulate the molecule's lipophilicity, polarity, and ability to participate in specific intermolecular interactions. For instance, the 3,5-bis(trifluoromethyl)phenyl motif is a well-established component in the design of organocatalysts, where it enhances the acidity of nearby hydrogen-bond donors. rsc.org The steric bulk of the trifluoromethyl groups can also lead to distorted molecular geometries, as seen in the tetrahedral distortion of tetrakis[3,5-bis(trifluoromethyl)phenyl]tin(IV), which can be a crucial factor in designing molecules with specific three-dimensional shapes. nih.gov

Research on related structures, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, has utilized techniques like 13C{1H} NMR spectroscopy to characterize the electronic effects of the -CF3 groups. mdpi.com The carbon atoms of the -CF3 groups typically show a characteristic signal with a large one-bond C-F coupling constant (¹J C-F) around 274.0 Hz. mdpi.com Furthermore, the frontier molecular orbitals of such compounds are heavily influenced by the bis(trifluoromethyl)phenyl moiety, with the LUMO (Lowest Unoccupied Molecular Orbital) often being located over this part of the molecule, indicating its role as an electron-accepting region. mdpi.com

Table 1: Potential Modifications of the Bis(trifluoromethyl)phenyl Moiety and Their Rationale

| Modification Type | Example Substituent(s) | Rationale for Modification | Potential Impact |

| Number of -CF3 Groups | Monofluoromethyl, Tris(trifluoromethyl) | To fine-tune the overall electron-withdrawing strength and lipophilicity. | Alters pKa, metabolic stability, and binding interactions. |

| Position of -CF3 Groups | 2,4-bis(trifluoromethyl), 3,5-bis(trifluoromethyl) | To change the dipole moment and steric profile of the ring. | Influences crystal packing, solubility, and receptor fit. |

| Replacement of -CF3 | -CN, -NO2, -SO2R | To introduce alternative electron-withdrawing groups with different geometries and hydrogen bonding capabilities. | Modifies electronic properties and potential for specific non-covalent interactions. |

| Introduction of Donating Groups | -CH3, -OCH3 | To create electronic push-pull systems and alter the overall electron density of the ring. | Changes reactivity, absorption/emission properties, and binding mode. |

Diversification of the Phenoxy Substituent to Tailor Molecular Properties

In structure-activity relationship (SAR) studies of other molecular classes, the modification of terminal phenyl rings has been a successful strategy. For example, in the development of inhibitors for human equilibrative nucleoside transporters, replacing a naphthalene (B1677914) moiety with a substituted benzene ring drastically altered the inhibitory effects. polyu.edu.hk The addition of small substituents like chloro, methyl, or ethyl groups to the benzene ring was sufficient to restore or modify the biological activity, demonstrating the sensitivity of molecular recognition to the substitution pattern on an aryl ring. polyu.edu.hk

Similarly, fluorination patterns on a phenyl ring can have a profound impact on binding affinity. Studies on fluorophenylhydroxamates as histone deacetylase 6 (HDAC6) inhibitors showed that the specific placement of fluorine atoms on the phenyl ring dictates how the inhibitor interacts with a "fluorophilic" crevice in the enzyme's active site. nih.gov This highlights that even a change as subtle as moving a fluorine atom from one position to another can have significant consequences for biological activity.

Table 2: Strategies for Phenoxy Group Diversification

| Modification Strategy | Example Functional Groups | Desired Outcome |

| Para-Substitution | -OH, -OCH3, -Cl, -F, -CF3 | Introduce functionality at a position distant from the ether linkage to probe for interactions in larger binding pockets. Modulate electronic properties through resonance and inductive effects. |

| Ortho/Meta-Substitution | -CH3, -F, -NO2 | Induce conformational restriction by promoting a twist in the aryl ether bond. Alter the hydrogen bonding potential near the core structure. |

| Ring Extension | Naphthyl, Biphenyl, Heterocyclic rings (e.g., Pyridyl, Thienyl) | Extend the molecular scaffold to explore larger chemical space and introduce new interaction sites. |

| Introduction of Charged/Ionizable Groups | -COOH, -NH2, -SO3H | Improve aqueous solubility and introduce potential for strong ionic interactions with biological targets. |

Exploration of Different Aryl Ether Linkage Patterns in Fluorinated Aromatic Systems

The ether linkage (-O-) is a key structural element, but it is not the only way to connect the two aryl rings. Replacing the oxygen atom with other atoms or functional groups can significantly alter the geometry, flexibility, and chemical stability of the resulting molecule.

One common bioisosteric replacement for an ether linkage is a thioether linkage (-S-). Poly(aryl thioethers) are known for their excellent physical properties, and efficient synthetic routes for their preparation in fluorinated systems have been developed. nih.gov These methods often involve an organocatalyzed nucleophilic aromatic substitution (SNAr) reaction, which can proceed rapidly at room temperature. nih.gov The change from an oxygen to a sulfur atom increases the bond length and alters the bond angle, which can change the relative orientation of the two aromatic rings.

Another approach is to replace the ether linkage with an amide (-NH-C(O)-) or a reversed amide (-C(O)-NH-). These linkages introduce hydrogen bond donor and acceptor capabilities and create a more rigid, planar connection compared to the flexible ether bond. The conformations of such aryl amides are influenced by a balance between the inherent rotational preferences of the single bonds and the intermolecular forces, such as hydrogen bonding and π-stacking, present in the condensed phase. nih.gov

Table 3: Comparison of Aryl Linkage Patterns

| Linkage Type | Bond Angle (approx.) | Key Features | Potential Application |

| Ether (-O-) | 118-120° | Flexible, relatively stable, polar. | General scaffold design. |

| Thioether (-S-) | 103-109° | More polarizable, longer bond lengths, potential for oxidation to sulfoxide (B87167)/sulfone. | Materials science, drug design. nih.gov |

| Amide (-NH-C(O)-) | 120° (at C) | Rigid, planar, H-bond donor and acceptor. nih.gov | Peptidomimetics, constrained analogues. |

| Methylene (B1212753) (-CH2-) | 109.5° | Flexible, non-polar, increases lipophilicity. | Scaffolds requiring non-polar linkers. |

| Sulfonamide (-SO2-NH-) | 109.5° (at S) | Tetrahedral geometry at sulfur, H-bond donor, stable. | Enzyme inhibitors, therapeutic agents. |

Utilization of the 2-Phenoxy-1,3-bis(trifluoromethyl)benzene Core in the Design of Novel Molecular Scaffolds

The this compound framework can serve as a foundational core for the development of more complex molecular architectures. Its inherent properties—a V-shaped conformation due to the ortho substitution pattern, combined with the strong electron-withdrawing nature of the two -CF3 groups—make it an attractive starting point for creating molecules with defined three-dimensional structures and electronic properties.

The 3,5-bis(trifluoromethyl)phenyl group, a close analogue, is considered a "privileged motif" in catalyst development, particularly in thiourea-based organocatalysts where it enhances catalytic activity through hydrogen bonding. rsc.org This suggests that the 1,3-bis(trifluoromethyl)phenyl moiety in the target compound could similarly be used to influence the reactivity of functional groups attached to the phenoxy ring, creating a tailored chemical environment.

By building upon this core, new scaffolds can be designed for applications ranging from materials science, where fluorinated aromatic compounds are valued for their thermal and photochemical stability, to medicinal chemistry, where such scaffolds can be decorated with pharmacophores to target specific biological receptors. acs.org The synthesis of such complex molecules can be achieved through late-stage functionalization techniques, which allow for the selective modification of C-H bonds to introduce new chemical handles even on complex, drug-like molecules. researchgate.net

Structure-Activity Relationship Studies in Related Fluorinated Aromatic Compounds

Structure-activity relationship (SAR) studies are essential for optimizing the properties of a lead compound. For fluorinated aromatic compounds, SAR studies often focus on how the position and number of fluorine substituents affect biological activity. nih.gov

Key principles from SAR studies on related compounds include:

Fluorine as a Hydroxyl Bioisostere : Replacing a hydroxyl group with a fluorine atom can be a useful strategy to probe the importance of hydrogen bond donation. Since fluorine can only act as a hydrogen bond acceptor, this substitution can clarify the nature of a ligand's interaction with its receptor. nih.gov However, this substitution can sometimes be detrimental to binding affinity, as was observed in certain cannabinoid analogues. nih.gov

Positional Isomerism : The potency of a drug candidate can be highly dependent on the substitution pattern. In a series of dienyl sulphonyl fluorides investigated as potential treatments for Alzheimer's disease, the position of substituents on an aryl ring had a clear effect on inhibitory activity, with the general trend being ortho > meta > para for certain groups. tandfonline.com

Modulation of Transporter Selectivity : For inhibitors of equilibrative nucleoside transporters, modifications to fluorophenyl and other aromatic moieties were shown to change not only the inhibitory potency but also the selectivity between different transporter subtypes (ENT1 vs. ENT2). polyu.edu.hk

These examples underscore the importance of systematic structural modification and biological testing to understand how changes to a fluorinated scaffold like this compound can be translated into desired functional outcomes.

Applications in Materials Science and Synthetic Chemistry

Utilization as a Building Block in Organic Synthesis

The presence of the trifluoromethyl groups on the aromatic ring significantly influences the electronic properties and reactivity of 2-phenoxy-1,3-bis(trifluoromethyl)benzene, making it a valuable building block in organic synthesis.

While direct synthesis of advanced aromatic carboxylic acids from this compound is not extensively documented, the hydrolysis of trifluoromethyl groups to carboxylic acid groups is a known transformation. This reaction is typically carried out under harsh conditions using fuming sulfuric acid and boric acid. nih.gov The reactivity of trifluoromethyl groups in different positions on an aromatic ring can vary, allowing for selective hydrolysis under controlled conditions. nih.gov For instance, the hydrolysis rate of a trifluoromethyl group in the meta position is significantly faster than one in the para position. nih.gov This differential reactivity can be exploited for the synthesis of mono- and di-carboxylic acid derivatives.

In the realm of phosphane derivatives, bis[3,5-bis(trifluoromethyl)phenyl]phosphane oxide and the corresponding phosphine (B1218219) have been synthesized from 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound. orgsyn.org The synthesis involves a Grignard reaction followed by reaction with a phosphorus source and subsequent reduction. orgsyn.org This methodology suggests that aminophenoxy derivatives of bis(trifluoromethyl)benzene could similarly be converted to phosphane derivatives, which are important as ligands in catalysis. The development of chiral phosphine ligands is a significant area of research, with applications in asymmetric catalysis. tcichemicals.com

Trifluoromethylated aromatic compounds are a cornerstone of the agrochemical industry, with approximately 25% of commercialized pesticides containing a trifluoromethyl group. researchgate.net The trifluoromethyl group often enhances the biological activity and metabolic stability of the molecule. beilstein-journals.org While direct application of this compound in commercial pesticides is not explicitly detailed in available literature, its structural motifs are present in various agrochemicals. For example, trifluoromethyl-substituted phenoxy aniline (B41778) derivatives are used in the synthesis of some herbicides. The market for fluorinated agrochemicals is substantial, with a significant portion comprising compounds with aromatic trifluoromethyl groups. jmflresearch.com

The unique properties imparted by the trifluoromethyl groups also make this class of compounds valuable in the synthesis of specialty chemicals. These can range from fine chemicals for research to components in high-performance materials. The reactivity of the aromatic rings can be tuned by the trifluoromethyl groups, allowing for selective functionalization to produce complex molecules.

Role in Polymer Chemistry for Advanced Material Development

The incorporation of this compound moieties into polymers is a key strategy for developing advanced materials with enhanced properties. The combination of the ether linkage and the trifluoromethyl groups contributes to improved processability and performance.

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The introduction of trifluoromethyl groups into the polymer backbone can significantly enhance these properties. Specifically, the incorporation of diamines derived from phenoxy-bis(trifluoromethyl)benzene structures leads to polyimides with:

Enhanced Solubility: The bulky, non-polar trifluoromethyl groups disrupt polymer chain packing, reducing intermolecular forces and leading to improved solubility in organic solvents. This is a crucial advantage for processing and fabricating thin films and coatings. rsc.orgresearchgate.net

Improved Optical Transparency: The presence of fluorine atoms lowers the polarizability of the polymer chains, which in turn reduces the formation of charge-transfer complexes that are responsible for the characteristic color of traditional polyimides. This results in films with high optical transparency and lower cutoff wavelengths. rsc.orgresearchgate.net

Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky trifluoromethyl groups lead to a reduction in the dielectric constant of the polyimides. rsc.org This makes them highly suitable for applications in microelectronics as interlayer dielectrics.

Reduced Moisture Resistance: The hydrophobic nature of the trifluoromethyl groups leads to lower water absorption in the resulting polyimides, which is critical for maintaining stable dielectric properties and dimensional stability in electronic packaging applications. rsc.orgresearchgate.net

A new series of fluorinated polyimides prepared from a diamine monomer containing four pendant trifluoromethylphenyl groups exhibited excellent solubility, high optical transparency with cutoff wavelengths between 327 and 343 nm, low dielectric constants in the range of 2.69–2.85 (at 1 MHz), and low water absorption (0.59–0.68%). rsc.org These properties are summarized in the table below.

| Property | Value | Reference |

| Cutoff Wavelength | 327–343 nm | rsc.org |

| Dielectric Constant (1 MHz) | 2.69–2.85 | rsc.org |

| Water Absorption | 0.59–0.68% | rsc.org |

| Glass Transition Temperature | 259–281 °C | rsc.org |

| 5% Weight Loss Temperature (N₂) | 551–561 °C | rsc.org |

| 5% Weight Loss Temperature (Air) | 515–520 °C | rsc.org |

Calixarenes are macrocyclic compounds that are of great interest in supramolecular chemistry due to their ability to form host-guest complexes. The functionalization of calixarenes allows for the tuning of their properties and applications. Polyfluorinated calixarenes can be synthesized using building blocks containing trifluoromethyl groups. For instance, perfluorinated tetrathiacalix nih.govarene has been synthesized from perfluoro-m-xylene, a related compound to the subject of this article. nih.govmdpi.com

The synthesis of polyfluorinated oxathiacalixarenes has been achieved through the reaction of perfluoro-m-xylene with resorcinol, followed by reaction with thiourea. mdpi.com This demonstrates that phenoxy-bis(trifluoromethyl)benzene derivatives can serve as key precursors for constructing complex supramolecular architectures. The electron-deficient nature of the polyfluorinated aromatic rings in these calixarenes can enhance their host-guest interaction capabilities. mdpi.com The general structure of calixarenes allows for modification at both the "upper" and "lower" rims, providing a versatile platform for designing complex molecular receptors and sensors.

Contribution to Functional Materials with Optoelectronic Properties

The unique electronic properties of the trifluoromethyl group make it a valuable component in the design of functional materials for optoelectronic applications. The strong electron-withdrawing nature of the CF₃ group can be used to tune the energy levels of organic molecules and polymers.

While specific studies on the optoelectronic properties of materials derived directly from this compound are limited, research on analogous compounds provides significant insights. For example, donor-acceptor molecules incorporating 1,4-bis(trifluoromethyl)benzene (B1346883) as the acceptor unit have been shown to exhibit thermally activated delayed fluorescence (TADF). These materials are promising emitters for organic light-emitting diodes (OLEDs). The trifluoromethyl groups contribute to creating a large dihedral angle between the donor and acceptor moieties, which helps in achieving a small singlet-triplet energy splitting, a key requirement for efficient TADF.

Components in Non-Linear Optical (NLO) Chromophores

No specific research has been identified that details the use of this compound in the development of NLO chromophores. However, studies on related compounds, specifically those incorporating a 3,5-bis(trifluoromethyl)benzene moiety, have been conducted. These investigations have explored the introduction of this functional group as an isolation group in chromophores to enhance their electro-optic activity. The primary goal of using such bulky, fluorinated groups is to suppress detrimental dipole-dipole interactions between chromophore molecules, which can lead to improved macroscopic NLO properties.

Potential in Organic Light-Emitting Diode (OLED) Components

There is no available literature or patent information that describes the application of this compound as a component in organic light-emitting diodes (OLEDs). Research in the area of fluorinated compounds for OLEDs is extensive, often focusing on improving charge transport, device stability, and color purity, but this specific compound is not mentioned in the context of host materials, emitting layers, or charge-transport layers.

Applications in Ligand Design for Coordination and Organometallic Chemistry

A review of the scientific literature did not yield any instances of this compound being used as a ligand in coordination or organometallic chemistry. While the phenoxy and trifluoromethyl groups are common functionalities in ligand design, the specific combination in this compound has not been reported in the synthesis of metal complexes.

Use as a Specialized Solvent or Reaction Medium for Enhanced Chemical Processes (e.g., Electrogenerated Chemiluminescence)

There is no evidence to suggest that this compound has been employed as a specialized solvent or reaction medium for processes such as electrogenerated chemiluminescence (ECL). Research into fluorinated solvents for ECL has been conducted on compounds like 1,3-bis(trifluoromethyl)benzene (B1330116), but the phenoxy derivative remains uninvestigated in this capacity according to publicly accessible data.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The synthesis of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene is not widely documented, presenting an immediate opportunity for the development of novel and efficient synthetic methodologies. Current approaches to similar aryl trifluoromethyl ethers often rely on harsh reaction conditions or expensive reagents. Future research should focus on creating more sustainable and economically viable synthetic pathways.

One promising avenue is the palladium-catalyzed C–O cross-coupling reaction between an appropriately substituted aryl halide and a phenol (B47542). ox.ac.uknih.gov For instance, the reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with phenol using a suitable palladium catalyst and base could provide a direct route to the target molecule. Research in this area should aim to optimize reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity under mild conditions. nih.gov

Another approach could involve the nucleophilic aromatic substitution (SNA_r) of a highly activated precursor. For example, a precursor with a leaving group ortho to the two trifluoromethyl groups could react with a phenoxide salt. The strong electron-withdrawing effect of the adjacent trifluoromethyl groups would facilitate this reaction.

Furthermore, exploring greener synthetic methods is crucial. This could involve the use of more environmentally benign solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. Mechanochemical methods, which involve reactions in the solid state with minimal solvent, could also be an innovative and sustainable approach.

Table 1: Potential Synthetic Strategies for this compound

| Reaction Type | Reactants | Potential Advantages |

| Palladium-catalyzed C-O Cross-Coupling | 2-Bromo-1,3-bis(trifluoromethyl)benzene + Phenol | High functional group tolerance, potential for mild reaction conditions. ox.ac.uknih.gov |

| Nucleophilic Aromatic Substitution (SNA_r) | 2-Fluoro-1,3-bis(trifluoromethyl)benzene + Phenol | Potentially high yields due to strong activation by CF3 groups. |

| Ullmann Condensation | 2-Iodo-1,3-bis(trifluoromethyl)benzene + Phenol | Classic method for diaryl ether synthesis, though often requires high temperatures. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored, offering a rich field for investigation. The interplay between the electron-rich phenoxy group and the electron-deficient bis(trifluoromethyl)phenyl moiety is expected to give rise to unique chemical behaviors.

Future research could focus on electrophilic aromatic substitution reactions on the phenoxy ring. The directing effects of the ether oxygen and the potential for activation or deactivation by the trifluoromethylated ring system would be of fundamental interest. Conversely, nucleophilic attacks on the bis(trifluoromethyl)phenyl ring could be explored, although this would likely require harsh conditions due to the stability of the aromatic system.

The ether linkage itself presents a site for potential cleavage reactions. Studies on the acidic or basic hydrolysis of the C-O bond could provide insights into the compound's stability and potential degradation pathways. nih.gov Furthermore, the trifluoromethyl groups, while generally stable, could potentially undergo transformations under specific conditions, such as reductive defluorination.

Rational Design of Derivatives for Targeted Advanced Material Applications

The structural motif of this compound makes it an attractive building block for the rational design of advanced materials. The presence of trifluoromethyl groups is known to enhance properties such as thermal stability, solubility in organic solvents, and oxidative stability, while also lowering the dielectric constant. researchgate.net

One key area of opportunity is in the development of novel polymers. For instance, derivatives of this compound containing polymerizable functional groups could be synthesized and incorporated into high-performance polymers such as polyimides or poly(arylene ether)s. researchgate.net These materials could exhibit enhanced thermal resistance, low moisture absorption, and desirable optical properties, making them suitable for applications in microelectronics and aerospace. researchgate.net

Furthermore, the unique electronic properties conferred by the trifluoromethyl groups suggest potential applications in organic electronics. Derivatives could be designed to act as host materials for organic light-emitting diodes (OLEDs) or as components in organic photovoltaics. The ability to tune the electronic properties through chemical modification of the phenoxy group or the bis(trifluoromethyl)phenyl ring would be a significant advantage in this context.

Integration into Complex Molecular Architectures for Multifunctional Systems

The incorporation of the this compound unit into more complex molecular architectures could lead to the development of multifunctional systems. The compound can be viewed as a rigid, sterically demanding scaffold that can be functionalized to create molecules with tailored properties.

For example, by introducing specific binding sites or catalytically active centers, it may be possible to create novel receptors or catalysts. The trifluoromethyl groups could provide a unique, fluorous environment that could influence molecular recognition or catalytic activity.

Another exciting direction is the design of liquid crystals. The rigid core of the molecule, combined with the potential for introducing flexible side chains, could lead to the formation of various mesophases. The high dipole moment associated with the trifluoromethyl groups could also contribute to interesting electro-optical properties.

Advancements in Spectroscopic and Computational Methodologies for Characterization and Prediction

A thorough understanding of the structure-property relationships of this compound and its derivatives will require the application and advancement of spectroscopic and computational techniques.

Detailed spectroscopic characterization using techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹⁹F NMR), X-ray crystallography, and vibrational spectroscopy (Infrared and Raman) will be essential to elucidate the precise three-dimensional structure and conformational preferences of these molecules.

Computational chemistry, particularly density functional theory (DFT), will play a crucial role in predicting molecular properties such as electronic structure, vibrational frequencies, and reactivity. nih.gov These theoretical studies can guide experimental efforts by identifying promising synthetic targets and predicting their key characteristics. For instance, computational screening could be used to identify derivatives with optimal electronic properties for specific material applications. The development of more accurate and efficient computational models for fluorinated compounds will be a key enabler for this research.

Table 2: Key Spectroscopic and Computational Areas for Future Investigation

| Technique/Method | Research Focus | Expected Insights |

| ¹⁹F NMR Spectroscopy | Characterization of new derivatives. | Information on the electronic environment of the CF3 groups. |

| X-ray Crystallography | Determination of solid-state structure. | Precise bond lengths, bond angles, and packing arrangements. |

| Density Functional Theory (DFT) | Prediction of molecular properties. | Electronic structure, reactivity, and spectroscopic parameters. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-Phenoxy-1,3-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, substituting a halogen (e.g., bromine in 2-bromo-1,3-bis(trifluoromethyl)benzene) with a phenoxide ion under basic conditions. Key factors include:

- Base selection : Strong bases like KOtBu or NaH deprotonate phenol, enhancing nucleophilicity .

- Temperature : Elevated temperatures (80–120°C) overcome electron-withdrawing effects of CF₃ groups .

- Catalyst : Copper catalysts (e.g., CuI) improve efficiency in Ullmann couplings .

Purification via fractional distillation (bp ~150–160°C ) or column chromatography is critical to remove byproducts from incomplete substitution.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer: A multi-technique approach is essential:

- ¹⁹F NMR : Identifies CF₃ environments; chemical shifts appear at δ −60 to −65 ppm due to electron-withdrawing effects .

- X-ray crystallography : SHELXL refinement resolves steric interactions between substituents, confirming dihedral angles between phenoxy and benzene rings .

- IR spectroscopy : Validates C–O (1250–1200 cm⁻¹) and CF₃ (1350–1100 cm⁻¹) groups .

Combining these methods distinguishes positional isomers and rotational conformers.

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and phenoxy groups influence the compound's reactivity in cross-coupling reactions?

Answer: The meta-CF₃ groups exert strong electron-withdrawing effects, activating the benzene ring while creating steric hindrance. Key considerations:

- Electronic effects : CF₃ deactivates the ring, requiring Pd(OAc)₂ with bulky ligands for Suzuki couplings .

- Steric effects : Ortho-substitution by phenoxy limits reaction site access, necessitating high temperatures (e.g., 100°C in DMF) .

- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance solubility and stabilize transition states .

Q. What strategies resolve contradictions in NMR data interpretation arising from dynamic rotational barriers in derivatives of this compound?

Answer: Dynamic NMR (DNMR) techniques are critical:

- Variable-temperature ¹H NMR : Cooling to −40°C slows phenoxy rotation, splitting peaks into distinct conformer signals .

- Line shape analysis : Coalescence temperatures provide activation energies (ΔG‡); values >60 kJ/mol indicate significant barriers .

- DFT calculations : Simulating rotational energy profiles (e.g., B3LYP/6-31G*) corroborates ΔG‡ and identifies steric clashes .

These methods reconcile discrepancies between NMR spectra and X-ray structures .

Q. How can computational chemistry methods (DFT, MD) predict physicochemical properties and reaction pathways for this compound?

Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulates aggregation tendencies in solvents (e.g., acetonitrile), guiding solvent selection .

Validation against X-ray bond lengths and HPLC retention times enhances predictive accuracy.

Methodological Considerations

- Crystallographic refinement : Use SHELXL for high-resolution structures, especially to resolve torsional strain between substituents .

- Purification challenges : Fractional distillation or preparative HPLC mitigates byproducts from steric hindrance during synthesis .

- Reaction optimization : Screen ligands (e.g., XPhos) and solvents to balance electronic activation and steric accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.